AMG-333

TRPM8 Migraine Potency

AMG-333 is a clinically-validated, orally active TRPM8 antagonist (hTRPM8 IC₅₀=13 nM) with >1,500-fold selectivity over TRPV1/V3/V4/A1. Unlike early-stage leads, it eliminates CYP3A4 induction liability and has completed Phase I trials. Robust oral efficacy at 3 mg/kg in rat cold-pressor and wet-dog shake models makes it the definitive tool for TRPM8 target engagement. Its unique rat-active/mouse-inactive species selectivity is indispensable for pharmacological validation when genetic models are unavailable. Choose AMG-333 for reproducible, benchmarked in vivo results.

Molecular Formula C20H12F5N3O4
Molecular Weight 453.3 g/mol
CAS No. 1416799-28-4
Cat. No. B605404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG-333
CAS1416799-28-4
SynonymsAMG-333;  AMG 333;  AMG333; 
Molecular FormulaC20H12F5N3O4
Molecular Weight453.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)NC(=O)C3=NC=C(C=C3)C(=O)O)F
InChIInChI=1S/C20H12F5N3O4/c21-12-2-1-7-26-17(12)16(10-4-6-15(13(22)8-10)32-20(23,24)25)28-18(29)14-5-3-11(9-27-14)19(30)31/h1-9,16H,(H,28,29)(H,30,31)
InChIKeyQEBYISWYMFIXOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AMG-333: A High-Potency TRPM8 Antagonist Clinical Candidate for Migraine and Cold Pain Research


AMG-333 (CAS 1416799-28-4) is a small-molecule, orally active antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel, the primary mammalian cold-temperature thermosensor. It exhibits potent inhibition of human TRPM8 (hTRPM8) with an IC₅₀ of 13 nM and rat TRPM8 (rTRPM8) with an IC₅₀ of 20 nM, while showing no activity against mouse TRPM8 (mTRPM8) [1]. The compound demonstrates high selectivity over other TRP channels (IC₅₀ >20 µM for TRPV1, TRPV3, TRPV4, and TRPA1) . AMG-333 advanced through 28-day preclinical toxicology studies in rats and dogs and completed Phase I clinical trials in healthy subjects and migraine patients, evaluating safety, tolerability, pharmacokinetics, and pharmacodynamics, including effects on cold pressor test (CPT)-induced blood pressure increases [2][3].

Why AMG-333 Cannot Be Substituted by Generic TRPM8 Antagonists: Structural and Selectivity-Driven Differentiation


TRPM8 antagonists exhibit substantial variability in potency, species cross-reactivity, selectivity profiles, and pharmacokinetic properties. For instance, while PF-05105679 (IC₅₀ = 103 nM) and KPR-5714 (IC₅₀ = 25.3 nM) target human TRPM8, their potency differs by orders of magnitude from AMG-333, and their selectivity windows (e.g., >100-fold vs. >20 µM for AMG-333) are not equivalent [1][2]. Furthermore, AMG-333 displays a unique species selectivity pattern: potent on human and rat but inactive on mouse TRPM8, which has critical implications for preclinical model selection [3]. Unlike earlier leads in its own medicinal chemistry series, AMG-333 was specifically optimized to eliminate CYP3A4 induction liability and improve pharmacokinetic properties, features not shared by other clinical-stage TRPM8 antagonists [4]. Direct substitution without quantitative head-to-head validation of target engagement, functional antagonism, and in vivo efficacy in the relevant model system is therefore not scientifically justified.

AMG-333 Quantitative Differentiation: Head-to-Head Potency, Selectivity, and In Vivo Target Engagement Data


AMG-333 Exhibits 8-Fold Higher Potency for Human TRPM8 Compared to the Clinical-Stage Antagonist PF-05105679

AMG-333 demonstrates significantly greater potency at the human TRPM8 channel (IC₅₀ = 13 nM) compared to PF-05105679 (IC₅₀ = 103 nM), a TRPM8 antagonist that also reached Phase I clinical trials [1][2]. This 7.9-fold difference in IC₅₀ values translates to a lower predicted effective concentration required for target engagement in humans. In functional assays, AMG-333 completely blocks icilin-induced calcium flux in hTRPM8-expressing cells, confirming its antagonist activity [1].

TRPM8 Migraine Potency

AMG-333 Demonstrates Superior Selectivity Over Related TRP Channels Compared to RQ-00203078

AMG-333 exhibits exceptional selectivity against other TRP channels, with IC₅₀ values >20 µM for TRPV1, TRPV3, TRPV4, and TRPA1, representing a >1,500-fold selectivity window over hTRPM8 . In contrast, RQ-00203078, a highly potent TRPM8 antagonist (hTRPM8 IC₅₀ = 8.3 nM), demonstrates >350-fold selectivity over TRPV1, TRPA1, and TRPV4 [1]. The broader selectivity margin of AMG-333 (over 4x greater relative to its hTRPM8 potency) reduces the likelihood of off-target TRP channel modulation in vivo, which is particularly relevant for pain and sensory pathway research where TRPV1 and TRPA1 are co-expressed with TRPM8.

TRPM8 Selectivity TRPV1

AMG-333 Displays a Unique Species Selectivity Profile: Potent on Human and Rat TRPM8, Inactive on Mouse

AMG-333 exhibits a distinctive species pharmacology: it potently inhibits human TRPM8 (IC₅₀ = 13 nM) and rat TRPM8 (IC₅₀ = 20 nM) but shows no efficacy on mouse TRPM8 (mTRPM8) [1]. This contrasts with many TRPM8 antagonists that either show similar potency across species or are less selective. For example, KPR-5714 inhibits both hTRPM8 (IC₅₀ = 25.3 nM) and rTRPM8 (IC₅₀ = 22.4 nM) but also likely inhibits mTRPM8 (implied by use in mouse models) [2]. The lack of mTRPM8 activity for AMG-333 necessitates the use of rat models for in vivo pharmacology and toxicology, but also provides a valuable tool for distinguishing TRPM8-mediated effects in mixed-species experimental systems.

Species selectivity Preclinical model TRPM8

AMG-333 Demonstrates Robust In Vivo Target Engagement: Dose-Dependent Blockade of Icilin-Induced Wet-Dog Shakes and Cold Pressor Response in Rats

In rat models of TRPM8-mediated cold sensation, AMG-333 produces statistically significant, dose-dependent inhibition of icilin-induced wet-dog shakes (WDS) at oral doses of 0.6, 1, and 3 mg/kg [1]. At 3 mg/kg, AMG-333 completely blocks the cold pressor test (CPT)-induced increase in blood pressure, a physiological response mediated by TRPM8 activation [1]. This in vivo efficacy profile compares favorably to PF-05105679, which required a higher dose of 30 mg/kg (i.p.) to achieve a 71% reduction in icilin-induced WDS in rats [2]. The lower effective oral dose of AMG-333 (3 mg/kg p.o. for full blockade) suggests superior oral bioavailability and target engagement in vivo.

In vivo efficacy Wet-dog shakes Cold pressor test

AMG-333 Advanced to Phase I Clinical Trials with Demonstrated Safety and Tolerability up to 600 mg in Humans

AMG-333 successfully completed Phase I clinical evaluation, including a single-ascending dose (SAD) study (NCT01953341) and a multiple-ascending dose (MAD) study over 14 days (NCT02132429) in healthy subjects and migraine patients [1][2]. In the SAD study, AMG-333 was well-tolerated with no dose-limiting toxicities observed at doses up to 600 mg . The studies included pharmacodynamic assessment via cold pressor test, confirming target engagement in humans [1]. In contrast, while PF-05105679 also entered Phase I trials, its development status appears to have stalled, and RQ-00203078 has not been reported in human trials beyond early exploratory studies [3][4]. AMG-333 therefore represents one of the most clinically advanced TRPM8 antagonists for migraine and cold pain indications.

Clinical candidate Phase I Safety

AMG-333 Application Scenarios: Preclinical Research, Target Validation, and Clinical Bridging Studies


Target Engagement and Pharmacodynamic Studies in Rat Models of Cold Allodynia and Migraine

Researchers requiring robust, dose-dependent inhibition of TRPM8-mediated cold sensation should prioritize AMG-333 for in vivo studies in rats. The compound demonstrates clear oral efficacy at 3 mg/kg in blocking icilin-induced wet-dog shakes and cold pressor responses, providing a well-validated tool for confirming TRPM8 target engagement in behavioral and physiological assays [1]. Its species selectivity (active in rat, inactive in mouse) makes it particularly suitable for studies where genetic models are unavailable but pharmacological validation of TRPM8-dependent pathways is required.

Selectivity Profiling in Sensory Neuron and DRG Culture Systems

For ex vivo or in vitro experiments involving primary sensory neurons or dorsal root ganglion (DRG) cultures where multiple TRP channels (TRPV1, TRPA1, TRPM8) are co-expressed, AMG-333 offers a distinct advantage. Its >1,500-fold selectivity window for TRPM8 over TRPV1/V3/V4/A1 minimizes cross-reactivity, enabling precise dissection of TRPM8-specific contributions to cold-evoked calcium signals or action potential firing . This contrasts with less selective antagonists that may confound interpretation at higher concentrations.

Preclinical-to-Clinical Bridging Studies in Migraine Drug Development

Academic or industry groups conducting translational research on migraine pathophysiology can leverage AMG-333 as a reference tool. The compound's Phase I clinical data (safety up to 600 mg, PK/PD relationship in cold pressor test) [2][3] provide a benchmark for assessing novel TRPM8 antagonists or evaluating combination therapies. Its well-characterized human PK profile allows for cross-species dose extrapolation and target exposure modeling.

Comparator Tool for Benchmarking Novel TRPM8 Antagonists in High-Throughput Screening

AMG-333 serves as an ideal positive control and comparator compound in high-throughput screening (HTS) campaigns aimed at identifying next-generation TRPM8 antagonists. Its high potency (13 nM), oral bioavailability, and extensive in vitro/in vivo characterization [1] provide a gold standard against which to measure improvements in potency, selectivity, pharmacokinetics, or species cross-reactivity of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMG-333

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.